Cyclopentyl 2-cyanoacetate

Catalog No.
S15677759
CAS No.
88107-41-9
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl 2-cyanoacetate

CAS Number

88107-41-9

Product Name

Cyclopentyl 2-cyanoacetate

IUPAC Name

cyclopentyl 2-cyanoacetate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-5H2

InChI Key

QVMCJHQMNPLHIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CC#N

Cyclopentyl 2-cyanoacetate is an organic compound characterized by its molecular formula C8H11NO2C_8H_{11}NO_2. It features a cyclopentyl group attached to a cyanoacetate moiety, which includes both a cyano group (-CN) and an ester group (-COO). This compound is of significant interest in organic chemistry due to its unique structural characteristics and potential reactivity, making it suitable for various synthetic applications and biological studies.

  • Nucleophilic Substitution: The cyano group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester functionality can be hydrolyzed to yield cyclopentylacetic acid and ethanol.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Preliminary studies suggest that cyclopentyl 2-cyanoacetate may exhibit biological activities, although comprehensive pharmacological evaluations are necessary to fully understand its mechanisms. Its structural features may contribute to interactions with biological systems, making it a candidate for further investigation in drug development and related fields.

The synthesis of cyclopentyl 2-cyanoacetate typically involves the reaction of cyanoacetic acid with cyclopentanone in the presence of a base such as sodium ethoxide. The general steps include:

  • Formation of an enolate intermediate from cyanoacetic acid.
  • Nucleophilic addition of the enolate to the carbonyl group of cyclopentanone.
  • Esterification to yield cyclopentyl 2-cyanoacetate.

Optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity.

Cyclopentyl 2-cyanoacetate has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules and heterocycles.
  • Biological Research: Investigated for potential bioactivity, particularly in drug development.
  • Industrial Use: Employed in producing specialty chemicals and materials.

Several compounds share structural similarities with cyclopentyl 2-cyanoacetate, including:

Compound NameMolecular FormulaKey Features
Ethyl cyanoacetateC5H7NO2C_5H_7NO_2Contains a cyano group but lacks the cyclopentyl ring.
Cyclopentylacetic acidC8H14O2C_8H_{14}O_2Similar structure but lacks the cyano and ester groups.
CyclopentanoneC5H10OC_5H_{10}OPrecursor in the synthesis of cyclopentyl 2-cyanoacetate.

Uniqueness

Cyclopentyl 2-cyanoacetate is distinctive due to its combination of a cyclopentyl ring with both cyano and ester functionalities, which provides unique reactivity profiles not found in simpler analogs. This complexity enhances its potential biological activity compared to more straightforward compounds like ethyl cyanoacetate or cyclopentylacetic acid.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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